Metcaraphen hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Metcaraphen Hydrochloride is synthesized by treating the parent acid chloride with 2-diethylaminoethanol . The reaction typically involves heating the raw materials, such as dicyandiamide and dimethylamine hydrochloride, by means of microwave heating at temperatures ranging from 100-160°C . This method improves the purity of the compound and reduces the generation of impurities .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of microwave heating in industrial settings helps in achieving uniform internal temperatures, thereby enhancing the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Metcaraphen Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl groups, and other functional groups can be introduced through substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Metcaraphen Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Metcaraphen Hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in various physiological effects .
Comparison with Similar Compounds
- Tiocarlide
- Adrenomedullin
- Sodium Perborate
- Polyoxyethylene Fatty Acid Esters
- Calcium Stearate
- Diisoamylamine
- α-Peltatin
- Galangin
- Xanthyletin
- Substance P
- T-2 Toxin
- Ryanodine
- Fluchloralin
- Digallic Acid
- Trimazosin
- Lead Hexafluorosilicate
Uniqueness: Metcaraphen Hydrochloride is unique due to its specific anticholinergic properties and its ability to interact with cholinergic receptors. This makes it particularly valuable in the study and treatment of neurological disorders .
Properties
CAS No. |
1950-31-8 |
---|---|
Molecular Formula |
C20H32ClNO2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18;/h9-10,15H,5-8,11-14H2,1-4H3;1H |
InChI Key |
JVJUWEFOGFCHKR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl |
1950-31-8 | |
Synonyms |
Netrin Netrin Family Netrins |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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